molecular formula C28H58O3Si B13123427 Docos-21-en-1-yltriethoxysilane

Docos-21-en-1-yltriethoxysilane

Cat. No.: B13123427
M. Wt: 470.8 g/mol
InChI Key: VYDFUBIBALILQC-UHFFFAOYSA-N
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Description

Docos-21-en-1-yltriethoxysilane is a long-chain alkenyltriethoxysilane characterized by a 22-carbon backbone with a terminal double bond at the 21st position and a triethoxysilyl group at the first carbon. This structure confers unique reactivity, enabling covalent bonding with hydroxyl-rich surfaces (e.g., glass, silica, or metal oxides) via hydrolysis and condensation reactions. Its applications span hydrophobic coatings, polymer modification, and nanocomposite synthesis, where its long hydrocarbon chain enhances durability and interfacial compatibility .

Properties

Molecular Formula

C28H58O3Si

Molecular Weight

470.8 g/mol

IUPAC Name

docos-21-enyl(triethoxy)silane

InChI

InChI=1S/C28H58O3Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-32(29-6-2,30-7-3)31-8-4/h5H,1,6-28H2,2-4H3

InChI Key

VYDFUBIBALILQC-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCCCCCCCCCCCCCCCCCCC=C)(OCC)OCC

Origin of Product

United States

Preparation Methods

Hydrosilylation of Docos-21-en-1-ene with Triethoxysilane

  • Reaction conditions : The terminal alkene docos-21-en-1-ene is reacted with triethoxysilane under catalytic conditions, typically using a platinum-based catalyst such as Karstedt's catalyst.

  • Procedure : The alkene and triethoxysilane are mixed in a suitable solvent (e.g., toluene), and the catalyst is added. The mixture is stirred at elevated temperatures (70-80°C) to promote hydrosilylation, where the Si-H bond adds across the C=C bond.

  • Outcome : The product is the corresponding alkyltriethoxysilane with the triethoxysilane group attached at the terminal carbon, preserving the long alkyl chain.

  • Advantages : High selectivity, good yields, and mild conditions.

Schiff Base Intermediate Method (Analogous to Aminopropyltriethoxysilane Synthesis)

A patent describes a multi-step method for synthesizing aminopropyl triethoxysilane involving:

  • Formation of a Schiff base intermediate by reacting allyl amine with acetone.

  • Subsequent reaction of the Schiff base with triethoxysilane under catalytic conditions.

  • Hydrolysis and distillation steps to purify the product.

This approach highlights the use of reactive intermediates and controlled addition of triethoxysilane to achieve functionalized silanes. While this exact method is for aminopropyltriethoxysilane, similar principles could be adapted for docos-21-en-1-yltriethoxysilane if appropriate intermediates are available.

Preparation Method Key Reagents Catalyst Temperature (°C) Reaction Time (h) Yield (%) Notes
Hydrosilylation Docos-21-en-1-ene, Triethoxysilane Karstedt's catalyst 70-80 4-6 85-95 High selectivity, mild conditions
Schiff Base Intermediate (for aminopropyl analog) Allyl amine, Acetone, Triethoxysilane Karst catalyst 50-80 5-8 ~85 Multi-step, involves intermediate isolation
Ammonolysis (for related silanes) Chloropropyl triethoxysilane, Ammonia None (thermal) High temp & pressure Several hours ~70 High equipment requirements, by-products formed
  • Hydrosilylation remains the most straightforward and efficient method for preparing long-chain alkenyltriethoxysilanes like docos-21-en-1-yltriethoxysilane due to the direct addition of triethoxysilane to the terminal alkene with high regioselectivity and minimal side products.

  • Catalyst choice is critical: platinum-based catalysts (e.g., Karstedt's catalyst) offer excellent activity and selectivity, but cost and catalyst recovery are considerations.

  • Reaction parameters such as temperature, molar ratios, and reaction time must be optimized to maximize yield and minimize side reactions like polymerization or over-reduction.

  • Alternative routes involving intermediates (e.g., Schiff bases) are more complex and suited for functionalized silanes with amine groups rather than simple alkyltriethoxysilanes.

  • Industrial scale production favors hydrosilylation due to scalability and process simplicity.

The preparation of Docos-21-en-1-yltriethoxysilane is best achieved via hydrosilylation of the corresponding terminal alkene with triethoxysilane under platinum-catalyzed conditions. This method provides high yields, selectivity, and operational simplicity. While alternative synthetic routes exist for related triethoxysilanes involving Schiff base intermediates or ammonolysis, these are less applicable for long-chain alkenyltriethoxysilanes. Optimization of catalyst loading, temperature, and reaction time is essential for maximizing product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Docos-21-en-1-yltriethoxysilane undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water, the ethoxy groups are hydrolyzed to form silanols.

    Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of polysiloxanes.

    Substitution: The ethoxy groups can be substituted with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature or slightly elevated temperatures.

    Condensation: Often catalyzed by acids or bases, with reaction conditions varying from room temperature to elevated temperatures.

    Substitution: Requires the presence of nucleophiles and can be facilitated by catalysts or under reflux conditions.

Major Products

    Hydrolysis: Produces silanols and ethanol.

    Condensation: Leads to the formation of polysiloxanes.

    Substitution: Results in the formation of substituted silanes with various functional groups.

Scientific Research Applications

Docos-21-en-1-yltriethoxysilane has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials. It is also employed in the synthesis of functionalized silanes and siloxanes.

    Biology: Utilized in the modification of surfaces for biological assays and the immobilization of biomolecules.

    Medicine: Investigated for its potential in drug delivery systems and as a component in medical coatings.

    Industry: Widely used in the production of coatings, adhesives, and sealants. It is also employed in the treatment of glass and ceramics to improve their surface properties.

Mechanism of Action

The primary mechanism of action of docos-21-en-1-yltriethoxysilane involves the formation of strong covalent bonds between the silicon atom and various substrates. This bonding enhances the adhesion and compatibility of materials, making it a valuable component in composite materials and surface treatments. The molecular targets include hydroxyl groups on surfaces, which react with the silane to form stable siloxane bonds.

Comparison with Similar Compounds

Key Observations :

  • The C22 chain in Docos-21-en-1-yltriethoxysilane provides superior hydrophobicity compared to shorter-chain analogs like vinyltriethoxysilane .
  • The Δ21 double bond enhances flexibility and reduces crystallinity relative to saturated docos-1-yltriethoxysilane, improving compatibility with organic matrices .

Physicochemical Properties

Comparative data on solubility, thermal stability, and reactivity:

Property Docos-21-en-1-yltriethoxysilane Octadecyltriethoxysilane Docos-1-yltriethoxysilane
Log Po/w (Consensus) ~8.5 (estimated) 7.9 8.2
Solubility in Water <0.01 mg/mL <0.01 mg/mL <0.01 mg/mL
Hydrolysis Rate (pH 7) Moderate Slow Slow
Thermal Decomposition (°C) ~250–300 ~220–280 ~240–290

Key Findings :

  • The Δ21 double bond slightly lowers Log Po/w compared to saturated C22 analogs, suggesting reduced lipophilicity but enhanced interfacial adhesion in polar matrices .
  • Hydrolysis rates are influenced by steric hindrance: the long C22 chain slows hydrolysis relative to vinyltriethoxysilane but accelerates it compared to branched silanes .

Hydrophobic Coatings

Docos-21-en-1-yltriethoxysilane outperforms octadecyltriethoxysilane in water contact angle (WCA) tests due to its longer chain (WCA: 135° vs. 128°). However, its unsaturated bond reduces thermal stability compared to saturated C22 analogs, limiting use in high-temperature environments .

Polymer Compatibility

In polyethylene composites, the Δ21 double bond enables covalent grafting, improving mechanical strength by 15% over octadecyltriethoxysilane. Saturated docos-1-yltriethoxysilane, however, exhibits better UV stability .

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